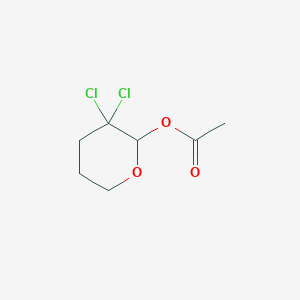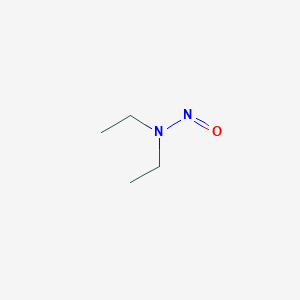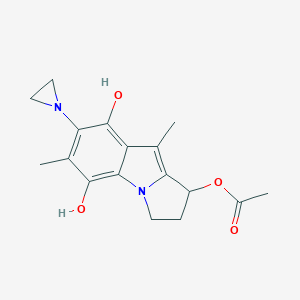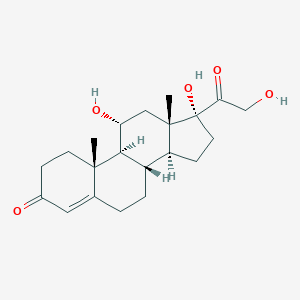
Zanthobungeanine
Descripción general
Descripción
Zanthobungeanine is an alkaloid compound found in the root bark of Zanthoxylum budrunga, as well as in Zanthoxylum dissitum. It is one of several bioactive compounds isolated from these plants, which are known for their medicinal properties. Zanthobungeanine has been identified alongside other alkaloids such as dihydrochelerythrine, N-norchelerythrine, and lupeol, and its structure has been elucidated through various spectroscopic methods, including NMR spectral studies .
Synthesis Analysis
While the specific synthesis of zanthobungeanine is not detailed in the provided papers, the isolation of this compound from natural sources is mentioned. The extraction process typically involves the use of solvents and pH adjustments to collect the total alkaloids from the plant material, followed by chromatographic separation techniques such as alumina and silica gel chromatography . The structural elucidation is then achieved through spectroscopic data analysis.
Molecular Structure Analysis
The molecular structure of zanthobungeanine has been established through NMR spectral studies, which include 1H, 13C, 1H homonuclear COSY, HETCOR, DIFNOE, and selective INEPT techniques. These methods allow for accurate chemical shift assignments and the determination of the molecular framework of the compound .
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of zanthobungeanine are not directly reported in the provided papers. However, as an alkaloid, zanthobungeanine likely shares common properties with other alkaloids, such as being basic and containing a heterocyclic ring. Alkaloids are generally soluble in organic solvents and can form salts with acids. The bioactivity of zanthobungeanine, as with other alkaloids, is often related to its ability to interact with biological systems, which is a result of its chemical structure .
Aplicaciones Científicas De Investigación
Alkaloid Isolation and Identification
A study conducted by Xiao et al. (2011) focused on isolating alkaloids from the stems of Zanthoxylum dissitum. Zanthobungeanine was one of the compounds isolated and identified, marking its presence in the rhizome of the plant for the first time (Xiao et al., 2011).
Bioactive Polyphenolic Constituents
Nooreen et al. (2017) studied Zanthoxylum armatum, a plant traditionally used in various medicinal systems. The research identified and quantified several compounds, although zanthobungeanine was not directly mentioned. This study highlights the plant's significance in traditional medicine and the diversity of its constituents, suggesting a potential area for further research into individual compounds like zanthobungeanine (Nooreen et al., 2017).
Antimycobacterial Activity
Luo et al. (2013) investigated Zanthoxylum capense for antimycobacterial compounds. While zanthobungeanine was not specifically mentioned, this research underscores the medicinal potential of Zanthoxylum species, providing a context for exploring individual alkaloids like zanthobungeanine for similar activities (Luo et al., 2013).
Economic and Ethnopharmacological Aspects
Phuyal et al. (2019) reviewed Zanthoxylum armatum, emphasizing its high trade value and applications in various medicinal practices. The study did not directly discuss zanthobungeanine but highlighted the plant's diverse applications, indicating the importance of studying specific constituents like zanthobungeanine for novel applications (Phuyal et al., 2019).
Phytochemical Investigation and Biological Activities
Alam et al. (2020) conducted a comprehensive study on Zanthoxylum armatum, exploring its phytochemical composition and biological activities. While zanthobungeanine was not individually assessed, this research provides a foundation for understanding the plant's overall pharmacological profile, which may include the effects of zanthobungeanine (Alam et al., 2020).
Mecanismo De Acción
Target of Action
Zanthobungeanine, a pyrano-2-quinolone type alkaloid , primarily targets inflammation and platelet-activating factor (PAF) . It shows moderate inhibitory activity on nitric oxide (NO) production with an IC50 value of 37.26 mg/L . Nitric oxide plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response .
Mode of Action
Zanthobungeanine interacts with its targets by inhibiting inflammation and PAF-induced platelet aggregation . It also moderates NO production . The compound’s interaction with these targets results in changes in cellular signaling and function, which can lead to various physiological effects .
Biochemical Pathways
Given its anti-inflammatory activity and its ability to inhibit no production, it’s likely that it affects pathways related to inflammation and immune response
Result of Action
Zanthobungeanine shows the inhibitory action on the development of A549 cells (a type of lung cancer cell) only at high concentrations . It has no antipersonnel effect on A549 cells . Its anti-inflammatory activity and inhibition of NO production suggest that it may have potential therapeutic effects in conditions characterized by inflammation and excessive NO production .
Action Environment
Like all chemical compounds, its stability, solubility, and overall activity could potentially be influenced by factors such as temperature, ph, and the presence of other compounds
Propiedades
IUPAC Name |
7-methoxy-2,2,6-trimethylpyrano[3,2-c]quinolin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-16(2)9-8-11-14(20-16)10-6-5-7-12(19-4)13(10)17(3)15(11)18/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNIFQKDJZQOLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C3=C(C(=CC=C3)OC)N(C2=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Zanthobungeanine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the chemical structure of Zanthobungeanine and where has it been found in nature?
A1: Zanthobungeanine is a prenylated 2-quinolinone alkaloid. [, ] Its structure consists of a quinolinone core with a prenyl (3-methylbut-2-en-1-yl) group attached. This natural product has been isolated from various East Asian Zanthoxylum species, including Zanthoxylum budrunga, Zanthoxylum schinifolium, and Zanthoxylum simulans. [, ]
Q2: What spectroscopic techniques are valuable for characterizing Zanthobungeanine?
A2: A combination of NMR techniques has proven particularly useful for the structural elucidation of Zanthobungeanine. These include 1H NMR, 13C NMR, 1H homonuclear COSY, HETCOR, DIFNOE, and selective INEPT experiments. [] These techniques allow for the assignment of proton and carbon signals, revealing key structural details about the molecule.
Q3: Besides Zanthobungeanine, what other alkaloids have been identified in Zanthoxylum budrunga?
A3: The root bark of Zanthoxylum budrunga is a source of several alkaloids. In addition to Zanthobungeanine, researchers have identified dihydrochelerythrine, N-norchelerythrine, (±)-evodiamine, and lupeol within this plant. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



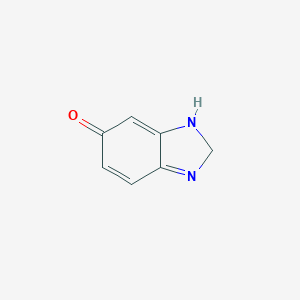

![4-[4-(4-carboxyphenyl)phenyl]benzoic Acid](/img/structure/B121213.png)
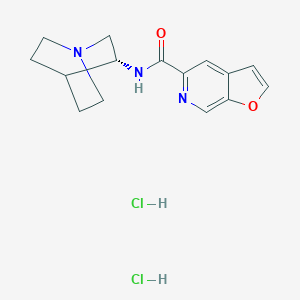
![N-Methylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B121217.png)
![2-Propyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B121218.png)
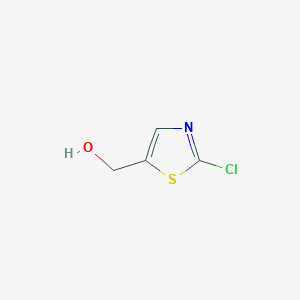
![2-Chloro-2',3',5'-tris-O-[(1,1-dimethylethyl)dimethylsilyl]-adenosine](/img/structure/B121224.png)
